![molecular formula C16H18N4O4S2 B2874215 ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate CAS No. 893337-54-7](/img/structure/B2874215.png)
ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate
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Overview
Description
ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzoyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the thiadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The final step involves the esterification of the intermediate compound with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amides, thioesters
Scientific Research Applications
ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate can be compared with other similar compounds, such as:
- Ethyl 2-[[2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
- Ethyl 2-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
- Ethyl 2-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
These compounds share similar structural features but differ in the substituents on the benzoyl group. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the 4-methylbenzoyl group, which imparts specific properties and activities.
Biological Activity
Ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, a benzoyl group, and an ethyl ester functional group. The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : Achieved through the reaction of thiosemicarbazide with acylating agents.
- Introduction of Benzamido Group : The 4-methylbenzoyl chloride is used for acylation under basic conditions.
- Thioacetate Linkage Formation : Involves nucleophilic substitution with ethyl chloroacetate.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Lung cancer (A549)
- Skin cancer (SK-MEL-2)
- Ovarian cancer (SK-OV-3)
- Colon cancer (HCT15)
A study reported an IC50 value of 4.27 µg/mL for a related compound against the SK-MEL-2 cell line, indicating strong growth inhibition .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
- Receptor Modulation : Interacting with specific receptors to alter signal transduction pathways.
The presence of the thiadiazole ring and benzoyl group is crucial for its binding affinity and specificity to molecular targets.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-(2-(4-chlorobenzamido)thiazol-4-ylthio)acetate | Thiazole derivative | Moderate anticancer activity |
Methyl 2-(5-(benzamido)thiazol-2-ylthio)acetate | Thiazole derivative | Antimicrobial properties |
This compound exhibits unique properties due to its specific structural components that may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
- Cytotoxicity Studies : A review highlighted that several thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The structure–activity relationship indicated that substituents on the phenyl ring significantly influence activity levels .
- Antimicrobial Activity : Investigations into similar thiadiazole compounds revealed promising antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .
- Mechanistic Studies : Detailed studies on enzyme interactions revealed that certain derivatives could effectively inhibit specific kinases involved in cancer progression, providing insights into their therapeutic potential .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-24-13(22)8-17-12(21)9-25-16-20-19-15(26-16)18-14(23)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,21)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJAPDRGJFGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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